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For Researchers, Scientists, and Drug Development Professionals

Abstract
2'-Deoxy-5'-O-DMT-2'-fluorouridine is a chemically modified nucleoside analog that serves as

a critical building block in the synthesis of therapeutic oligonucleotides and has demonstrated

potential as an antiviral and antineoplastic agent. This technical guide provides an in-depth

overview of its chemical properties, synthesis, and applications, with a focus on its role in

oligonucleotide synthesis and its biological activities. Detailed experimental protocols and

quantitative data are presented to support researchers in the practical application of this

compound.

Introduction
2'-Deoxy-5'-O-DMT-2'-fluorouridine is a derivative of the naturally occurring nucleoside

deoxyuridine. It is characterized by two key modifications: a fluorine atom at the 2' position of

the ribose sugar and a dimethoxytrityl (DMT) group protecting the 5'-hydroxyl function. The 2'-

fluoro modification confers desirable properties to oligonucleotides, including increased

nuclease resistance and enhanced binding affinity to target RNA. The 5'-DMT group is

essential for its use in automated solid-phase oligonucleotide synthesis. Beyond its role as a

monomer for oligonucleotide synthesis, this compound has been investigated for its intrinsic

biological activities, notably as an inhibitor of Yellow Fever Virus (YFV) and as a potential

anticancer agent through the inhibition of thymidylate synthetase.[1]
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Physicochemical Properties
A summary of the key physicochemical properties of 2'-Deoxy-5'-O-DMT-2'-fluorouridine is

provided in the table below.

Property Value Reference(s)

CAS Number 146954-74-7 [1][2]

Molecular Formula C₃₀H₂₉FN₂O₇ [1][2]

Molecular Weight 548.57 g/mol [1][2]

Appearance
White to off-white or light

yellow powder/solid
[3][4]

Purity (HPLC) ≥98%

Storage 2-8°C, protect from light [1][2]

Solubility Soluble in DMSO (100 mg/mL) [3][4]

Synthesis of 2'-Deoxy-5'-O-DMT-2'-fluorouridine
The synthesis of 2'-Deoxy-5'-O-DMT-2'-fluorouridine is a multi-step process that begins with

the fluorination of a suitable uridine precursor, followed by the protection of the 5'-hydroxyl

group with a dimethoxytrityl (DMT) group.

Synthesis of 2'-Deoxy-2'-fluorouridine (Precursor)
Several methods have been developed for the synthesis of 2'-deoxy-2'-fluoro nucleoside

analogs.[5] A common strategy involves the treatment of 2,2'-anhydro nucleosides with a

fluorinating agent like hydrogen fluoride.[5]

5'-O-DMT Protection of 2'-Deoxy-2'-fluorouridine
The final step in the synthesis of the title compound is the selective protection of the 5'-hydroxyl

group of 2'-deoxy-2'-fluorouridine with a dimethoxytrityl group.
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Experimental Protocol: Synthesis of 2'-Deoxy-5'-O-
DMT-2'-fluorouridine
Materials:

2'-Deoxy-2'-fluorouridine

4,4'-Dimethoxytrityl chloride (DMT-Cl)

Anhydrous pyridine

Ethyl acetate

Saturated aqueous sodium bicarbonate solution

Saturated aqueous sodium chloride solution (brine)

Anhydrous sodium sulfate

Silica gel for column chromatography

Hexane

Triethylamine

Procedure:

A solution of 2'-deoxy-2'-fluorouridine in anhydrous pyridine is prepared.

To this solution, 4,4'-dimethoxytrityl chloride is added portion-wise at room temperature

under an inert atmosphere (e.g., argon).

The reaction mixture is stirred at room temperature for several hours until the reaction is

complete (monitored by TLC).

Upon completion, the reaction is quenched by the addition of a small amount of methanol.
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The mixture is then diluted with ethyl acetate and washed successively with saturated

aqueous sodium bicarbonate solution and brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is

removed under reduced pressure.

The crude product is purified by silica gel column chromatography using a gradient of ethyl

acetate in hexane containing a small amount of triethylamine to afford 2'-Deoxy-5'-O-DMT-
2'-fluorouridine as a solid.

Uridine 2,2'-AnhydrouridineCyclization 2'-Deoxy-2'-fluorouridineFluorination (HF) 2'-Deoxy-5'-O-DMT-2'-fluorouridine5'-O-DMT Protection (DMT-Cl, Pyridine)

Click to download full resolution via product page

Caption: Synthesis pathway of 2'-Deoxy-5'-O-DMT-2'-fluorouridine.

Application in Solid-Phase Oligonucleotide
Synthesis
2'-Deoxy-5'-O-DMT-2'-fluorouridine is primarily used in its phosphoramidite form for the

automated solid-phase synthesis of modified oligonucleotides.[1] The phosphoramidite is

incorporated into the growing oligonucleotide chain using standard phosphoramidite chemistry.

The Phosphoramidite Synthesis Cycle
The synthesis cycle involves four main steps:

Detritylation: Removal of the 5'-DMT protecting group from the support-bound nucleoside

with an acid (e.g., trichloroacetic acid).

Coupling: Reaction of the free 5'-hydroxyl group with the activated phosphoramidite of the

incoming nucleotide. Activators such as 5-ethylthio-1H-tetrazole (ETT) or 2,5-

dicyanoimidazole (DCI) are commonly used, especially for sterically hindered

phosphoramidites like those with 2'-modifications.
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Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion

mutants.

Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate

triester using an oxidizing agent (e.g., iodine).

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Experimental Protocol: Incorporation into
Oligonucleotides
Materials:

2'-Deoxy-5'-O-DMT-2'-fluorouridine 3'-CE phosphoramidite

Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside

Standard DNA/RNA synthesis reagents (activator, capping solutions, oxidizing solution,

deblocking solution)

Anhydrous acetonitrile

Automated DNA/RNA synthesizer

Procedure:

The 2'-Deoxy-5'-O-DMT-2'-fluorouridine 3'-CE phosphoramidite is dissolved in anhydrous

acetonitrile to the desired concentration (typically 0.1 M).

The phosphoramidite solution is loaded onto the synthesizer.

The oligonucleotide synthesis is performed using a standard protocol on the automated

synthesizer. For the coupling of the 2'-fluoro-modified phosphoramidite, a slightly extended

coupling time may be beneficial to ensure high coupling efficiency.

Following the completion of the synthesis, the oligonucleotide is cleaved from the solid

support and deprotected using standard procedures (e.g., concentrated ammonium
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hydroxide or a mixture of ammonium hydroxide and methylamine).

The crude oligonucleotide is then purified by reversed-phase high-performance liquid

chromatography (RP-HPLC) with the 5'-DMT group still attached ("DMT-on" purification).[6]

[7][8]

The purified DMT-on oligonucleotide is treated with an acid to remove the DMT group,

followed by desalting to yield the final purified oligonucleotide.

1. Detritylation
(Acid Treatment)

2. Coupling
(Activated Phosphoramidite)

Free 5'-OH

3. Capping
(Acetic Anhydride)

Phosphite Triester

4. Oxidation
(Iodine)

Capped Failures

Stable Phosphate Triester

Click to download full resolution via product page

Caption: The solid-phase oligonucleotide synthesis cycle.

Biological Activity
Antiviral Activity
2'-Deoxy-5'-O-DMT-2'-fluorouridine has shown potent in vitro activity against Yellow Fever

Virus (YFV), a member of the Flaviviridae family.[3][4] It exhibited 100% inhibition of YFV at a

concentration of 20 µM and was found to be non-cytotoxic at concentrations up to this level.[3]

[4] The antiviral activity is likely mediated by the intracellular conversion of the nucleoside
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analog to its triphosphate form, which can then inhibit the viral RNA-dependent RNA

polymerase.

Experimental Protocol: Anti-Yellow Fever Virus
Cytopathic Effect (CPE) Inhibition Assay
Materials:

Vero cells

Yellow Fever Virus (e.g., 17D strain)

Cell culture medium (e.g., MEM with 5% FBS)

96-well cell culture plates

2'-Deoxy-5'-O-DMT-2'-fluorouridine

Neutral red or other viability stain

Phosphate-buffered saline (PBS)

Ethanol/citrate extraction buffer

Procedure:

Vero cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.

A serial dilution of 2'-Deoxy-5'-O-DMT-2'-fluorouridine is prepared in cell culture medium.

The growth medium is removed from the cells, and the different concentrations of the

compound are added to the wells.

The cells are then infected with a predetermined titer of Yellow Fever Virus. Control wells

include uninfected cells and infected cells without the compound.

The plates are incubated for a period sufficient to observe significant cytopathic effect in the

virus control wells (typically 5-7 days).
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After incubation, the medium is removed, and the remaining viable cells are stained with a

viability dye such as neutral red.

The dye is extracted, and the absorbance is measured using a plate reader.

The concentration of the compound that inhibits the viral cytopathic effect by 50% (EC₅₀) is

calculated.

Mechanism of Action and Cellular Effects of 2'-Fluoro-
Modified Oligonucleotides
Oligonucleotides containing 2'-fluoro modifications have been shown to have off-target effects.

Studies have indicated that 2'-fluoro-modified phosphorothioate antisense oligonucleotides can

lead to the degradation of proteins from the Drosophila behavior/human splicing (DBHS) family,

such as P54nrb and PSF, through a proteasome-mediated pathway.[9][10] This protein

degradation is independent of the oligonucleotide sequence and can be triggered by the

presence of as few as four 2'-fluoro modifications.[9][10] The loss of DBHS proteins has been

linked to an increase in DNA double-strand breaks and can impair cell proliferation.[9]

Furthermore, in vivo studies in mice have shown that 2'-fluoro-modified gapmer antisense

oligonucleotides can cause hepatotoxicity, which is associated with the reduction of DBHS

proteins and the activation of the p53 signaling pathway.[11]
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Caption: Proposed mechanism of off-target toxicity of 2'-fluoro-modified oligonucleotides.

Quantitative Data
NMR Data
While a publicly available spectrum for 2'-Deoxy-5'-O-DMT-2'-fluorouridine is not readily

available, several suppliers indicate that ¹H-NMR and ³¹P-NMR spectra correspond to the

assigned structure. For the related compound 5-Fluoro-2'-deoxyuridine, ¹³C NMR data in

DMSO-d₆ has been reported.[12]
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Conclusion
2'-Deoxy-5'-O-DMT-2'-fluorouridine is a versatile and valuable molecule for researchers in

drug development and nucleic acid chemistry. Its unique combination of a 2'-fluoro modification

and a 5'-DMT protecting group makes it an essential component for the synthesis of modified

oligonucleotides with enhanced therapeutic potential. While its own antiviral and antineoplastic

properties are of interest, its primary application remains in the construction of antisense

oligonucleotides, siRNAs, and other nucleic acid-based therapeutics. Researchers utilizing this

compound, particularly in the form of modified oligonucleotides, should be mindful of potential

off-target effects related to interactions with cellular proteins and subsequent downstream

signaling pathway activation. This guide provides a foundational understanding and practical

protocols to facilitate the effective use of 2'-Deoxy-5'-O-DMT-2'-fluorouridine in a research

setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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